2-Amino-1-benzo[1,3]dioxol-5-yl-ethanol hydrochloride 2-Amino-1-benzo[1,3]dioxol-5-yl-ethanol hydrochloride
Brand Name: Vulcanchem
CAS No.: 40288-57-1
VCID: VC11664395
InChI: InChI=1S/C9H11NO3.ClH/c10-4-7(11)6-1-2-8-9(3-6)13-5-12-8;/h1-3,7,11H,4-5,10H2;1H
SMILES: C1OC2=C(O1)C=C(C=C2)C(CN)O.Cl
Molecular Formula: C9H12ClNO3
Molecular Weight: 217.65 g/mol

2-Amino-1-benzo[1,3]dioxol-5-yl-ethanol hydrochloride

CAS No.: 40288-57-1

Cat. No.: VC11664395

Molecular Formula: C9H12ClNO3

Molecular Weight: 217.65 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-1-benzo[1,3]dioxol-5-yl-ethanol hydrochloride - 40288-57-1

Specification

CAS No. 40288-57-1
Molecular Formula C9H12ClNO3
Molecular Weight 217.65 g/mol
IUPAC Name 2-amino-1-(1,3-benzodioxol-5-yl)ethanol;hydrochloride
Standard InChI InChI=1S/C9H11NO3.ClH/c10-4-7(11)6-1-2-8-9(3-6)13-5-12-8;/h1-3,7,11H,4-5,10H2;1H
Standard InChI Key ACBKWDRKVWPUCP-UHFFFAOYSA-N
SMILES C1OC2=C(O1)C=C(C=C2)C(CN)O.Cl
Canonical SMILES C1OC2=C(O1)C=C(C=C2)C(CN)O.Cl

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is 2-amino-1-(1,3-benzodioxol-5-yl)ethanol hydrochloride, reflecting its benzodioxole core, ethanol backbone, and protonated amine group. Its molecular formula is C₉H₁₂ClNO₃, with a molecular weight of 217.65 g/mol (calculated from atomic weights). The structure comprises:

  • A 1,3-benzodioxole aromatic system (a fused benzene ring with two oxygen atoms at positions 1 and 3).

  • An ethanolamine side chain (-CH₂-CHOH-NH₂) attached at position 5 of the benzodioxole ring.

  • A hydrochloride salt formation at the amine group.

Structural Comparison to Analogous Compounds

Compared to the closely related 2-amino-1-benzo dioxol-5-yl-ethanone hydrochloride (CAS 38061-34-6), which features a ketone group instead of a hydroxyl group, the ethanol derivative exhibits distinct polarity and hydrogen-bonding capabilities. This difference influences solubility, reactivity, and biological activity.

Property2-Amino-1-benzo[1,dioxol-5-yl-ethanol Hydrochloride2-Amino-1-benzo dioxol-5-yl-ethanone Hydrochloride
Functional GroupHydroxyl (-OH)Ketone (-C=O)
Molecular FormulaC₉H₁₂ClNO₃C₉H₁₀ClNO₃
PolarityHigher (due to -OH and -NH₃⁺)Moderate (due to -C=O and -NH₃⁺)
Solubility in WaterLikely >50 mg/mL (predicted)~10–30 mg/mL (reported for analogs)

Synthesis and Production

Synthetic Routes

While direct literature on the synthesis of 2-amino-1-benzo dioxol-5-yl-ethanol hydrochloride is limited, plausible pathways can be inferred from analogous benzodioxole derivatives:

Pathway 1: Reductive Amination

  • Starting Material: 1,3-Benzodioxol-5-yl-acetaldehyde.

  • Reaction with Ammonia: Formation of the imine intermediate.

  • Reduction: Use of sodium cyanoborohydride (NaBH₃CN) to yield the primary amine.

  • Salt Formation: Treatment with hydrochloric acid to produce the hydrochloride salt.

Pathway 2: Nucleophilic Substitution

  • Epoxide Intermediate: Synthesis of 1,3-benzodioxol-5-yl-oxirane.

  • Ring-Opening with Ammonia: Attack of ammonia on the epoxide to form the ethanolamine derivative.

  • Acidification: Conversion to the hydrochloride salt.

Optimization Challenges

  • Steric Hindrance: The benzodioxole ring’s electron-donating effects may slow nucleophilic attacks.

  • Byproduct Formation: Competing reactions, such as over-reduction in Pathway 1, require precise stoichiometric control .

Physicochemical Properties

Solubility and Partitioning

  • Water Solubility: High (>50 mg/mL) due to ionic hydrochloride and hydroxyl groups.

  • LogP (Octanol-Water): Estimated -0.5, indicating hydrophilic character.

Spectroscopic Signatures

  • IR Spectroscopy: Strong absorption bands at ~3350 cm⁻¹ (-OH and -NH₃⁺), 1250 cm⁻¹ (C-O-C in benzodioxole), and 1600 cm⁻¹ (aromatic C=C).

  • ¹H NMR (D₂O): δ 6.8–7.1 (aromatic protons), δ 4.2–4.5 (methylene adjacent to -OH), δ 3.1–3.4 (methylene adjacent to -NH₃⁺).

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator